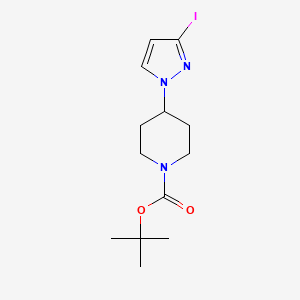

![molecular formula C16H13N5O4S3 B2969284 2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 941999-69-5](/img/structure/B2969284.png)

2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several different functional groups, including a nitro group (-NO2), a sulfonamide group (-SO2NH2), a thiophene ring, and a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its various functional groups and the electronic and steric interactions between them .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the sulfonamide group could enhance its solubility in water .Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Chemistry Applications

A broad exploration into benzenesulfonamide derivatives, including those structurally related to 2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, reveals their significance in medicinal chemistry. These compounds are pivotal in the synthesis of various inhibitors and agents with potential therapeutic applications. For instance, benzenesulfonamides have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, indicating their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). Similarly, derivatives of celecoxib have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the chemical diversity and therapeutic potential of benzenesulfonamide compounds (Küçükgüzel et al., 2013).

Materials Science and Dye Synthesis

In materials science, benzenesulfonamide derivatives have been utilized as azo dyes for the dyeing and UV protection of cotton fabrics. This showcases their applicability in developing functional materials with enhanced properties, such as improved dyeability and UV protection, indicating their versatility beyond biomedical applications (Mohamed et al., 2020).

Luminescence and Sensitization Studies

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to the thiophene units in the compound of interest, have been explored for their potential in sensitizing Eu(III) and Tb(III) luminescence. These studies provide insights into the application of such molecules in the development of luminescent materials, with implications for imaging and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).

Advanced Heterocyclic Compound Synthesis

The versatility of benzenesulfonamides extends into the synthesis of advanced heterocyclic compounds. For instance, base-catalyzed reactions involving benzenesulfonamides have led to the efficient synthesis of 2H-indazoles 1-oxides, highlighting the role of such chemical frameworks in facilitating complex heterocyclic syntheses (Bouillon et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4S3/c22-21(23)12-4-1-2-6-14(12)28(24,25)17-8-7-11-10-27-16-18-15(19-20(11)16)13-5-3-9-26-13/h1-6,9-10,17H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTSVEXWWDEPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2969201.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)